N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide
Description
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S2/c1-13-9-11-25(12-10-13)30(27,28)15-7-5-14(6-8-15)19(26)23-24-20-22-18-16(21)3-2-4-17(18)29-20/h2-8,13H,9-12H2,1H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDDACPCCPQBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety and a piperidine sulfonamide group. Its molecular formula is , which contributes to its unique biological properties.
1. Sleep Modulation
Research indicates that this compound influences sleep patterns by increasing slow-wave sleep while decreasing the number of awakenings after sleep onset. It has been shown to reduce the time spent awake after sleep onset, suggesting potential applications in treating sleep disorders .
2. Anticancer Activity
The compound has demonstrated promising anticancer properties. In vitro studies revealed that derivatives of similar thiazole compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For instance, related compounds have shown IC50 values in the micromolar range against specific cancer types, indicating their potential as chemotherapeutic agents .
3. Antimicrobial Effects
The biological activity of the compound extends to antimicrobial properties. Research has highlighted that thiazole derivatives can exhibit antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Table 1: Summary of Biological Activities
Case Study: Sleep Modulation
In a controlled study, subjects administered with the compound showed a statistically significant increase in slow-wave sleep duration compared to controls. The reduction in awakenings was also notable, suggesting its utility in managing sleep disorders .
Case Study: Anticancer Potential
A series of experiments were conducted using derivatives of the compound on human cancer cell lines. The results indicated that certain modifications to the thiazole moiety significantly enhanced anticancer activity, with IC50 values reaching as low as 6.2 μM against colon carcinoma cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related derivatives, focusing on substituent effects, synthetic pathways, and biological activities.
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
Structural Variations: Heterocyclic Core: The target compound’s benzothiazole-hydrazide scaffold differs from thiophene-thiazole-pyrazole hybrids () and carboxamide-linked analogs (). Sulfonyl Group Modifications: Replacing 4-methylpiperidine with 3-chlorophenyl () or piperazine () impacts steric bulk and electronic properties. Piperidine derivatives generally exhibit better metabolic stability than piperazines .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for 4-(benzo[d]thiazol-2-yl)benzohydrazide derivatives , involving Friedel-Crafts sulfonylation, hydrazide coupling, and halogenation (e.g., using 4-chlorobenzo[d]thiazole) .
- In contrast, carboxamide analogs () employ carbodiimide-mediated couplings (e.g., EDCI/HOBt), while triazole-thione derivatives () require cyclization under basic conditions .
Biological Activity: The target compound’s chlorinated benzothiazole and sulfonamide motifs are shared with antitumor agents like compound 12a (), which showed potent activity against MCF7 cells. Piperidine-sulfonamide hybrids () with tert-butyl or dimethyl substituents demonstrated enhanced apoptotic activity, suggesting that the 4-methyl group in the target compound may optimize lipophilicity for membrane penetration .
Preparation Methods
Sulfonation of Benzoic Acid
4-Sulfobenzoic acid is synthesized via electrophilic sulfonation using fuming sulfuric acid (20% SO3).
Reaction Conditions :
Sulfonyl Chloride Formation
The sulfonic acid is converted to 4-(chlorosulfonyl)benzoic acid using phosphorus pentachloride (PCl5):
Reaction Conditions :
Sulfonamide Formation with 4-Methylpiperidine
The sulfonyl chloride reacts with 4-methylpiperidine to form 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid :
Reaction Conditions :
- Reactants : 4-(Chlorosulfonyl)benzoic acid (1.0 equiv), 4-methylpiperidine (1.2 equiv).
- Solvent : Dry tetrahydrofuran (THF).
- Base : Triethylamine (2.0 equiv).
- Temperature : 0°C → room temperature, 4 hours.
- Yield : ~78%.
Characterization :
Acyl Chloride Formation
The benzoic acid is converted to the acyl chloride using oxalyl chloride:
Reaction Conditions :
- Reactants : 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoic acid (1.0 equiv), oxalyl chloride (3.0 equiv).
- Catalyst : Dimethylformamide (DMF, 1 drop).
- Solvent : Dry DCM.
- Temperature : Reflux for 3 hours.
- Yield : Quantitative.
Synthesis of 4-((4-Methylpiperidin-1-yl)Sulfonyl)Benzohydrazide
The acyl chloride reacts with hydrazine hydrate to form the hydrazide:
Reaction Conditions :
- Reactants : 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride (1.0 equiv), hydrazine hydrate (2.0 equiv).
- Solvent : Ethanol (anhydrous).
- Temperature : 0°C → room temperature, 2 hours.
- Yield : ~90%.
Characterization :
- MS (ESI): m/z 342.1 [M+H]+.
- IR (KBr): 1650 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O stretch).
Coupling with 4-Chlorobenzo[d]thiazol-2-amine
The hydrazide undergoes nucleophilic acyl substitution with 4-chlorobenzo[d]thiazol-2-amine using a coupling agent:
Reaction Conditions :
- Reactants : 4-((4-Methylpiperidin-1-yl)sulfonyl)benzohydrazide (1.0 equiv), 4-chlorobenzo[d]thiazol-2-amine (1.1 equiv).
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.2 equiv).
- Solvent : Dry DMF.
- Temperature : Room temperature, 12 hours.
- Yield : ~70%.
Mechanism :
- EDC activates the hydrazide’s carbonyl group.
- Nucleophilic attack by the benzothiazol-2-amine forms the N'–C bond.
Characterization :
- 1H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, NH), 8.02 (d, J = 8.0 Hz, 2H, Ar–H), 7.68 (d, J = 8.0 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 1H, benzothiazole–H), 3.21 (m, 4H, piperidine–H), 2.85 (m, 1H, piperidine–CH), 1.45 (d, J = 6.8 Hz, 3H, CH3).
- HPLC : Purity >98%.
Optimization and Scalability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
